molecular formula C30H40F2N8O9 B1263200 Enoxacin Sesquihydrate CAS No. 84294-96-2

Enoxacin Sesquihydrate

Cat. No. B1263200
CAS RN: 84294-96-2
M. Wt: 694.7 g/mol
InChI Key: DKNNITGJCMPHKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Enoxacin Sesquihydrate can be synthesized through various methods. An alternative synthesis method involves the construction of the 1,8-naphthyridine ring via Dieckmann-type cyclization starting from ethyl fluoroacetate, leading to ethyl 5-fluoronicotinate with a 2-ethoxycarbonylethylamino moiety at C-2 (Miyamoto, Egawa, & Matsumoto, 1987). Additionally, the synthesis of various enoxacin analogues via nucleophilic substitution of the 3-carboxylic acid moiety of the drug by aromatic amines has been reported (Arayne, Sultana, Haroon, Mesaik, & Asif, 2009).

Molecular Structure Analysis

The molecular structure of Enoxacin Sesquihydrate is characterized by the presence of a 1,8-naphthyridine ring. Studies have analyzed its crystal structures, revealing how the compound crystallizes in different systems (Yu, Lai, Liu, & Xia, 2009).

Chemical Reactions and Properties

Enoxacin's chemical behavior is influenced by pH, affecting its absorption, emission properties, and photodegradation. The fluorescence quantum yield and photodegradation quantum yield of Enoxacin vary significantly with pH changes (Sortino, Guidi, Giuffrida, Monti, & Velardita, 1998). Its reactions with hydroxyl radicals and other photo-induced species also contribute to its photochemical behavior in aquatic environments (Lastre-Acosta et al., 2018).

Physical Properties Analysis

The thermal behavior of Enoxacin and its derivatives under inert conditions has been investigated. This includes an analysis of thermal degradation stages and the effect of hydrochloric acid in its hydrochloride form on its thermal behavior (Shi Jingyan et al., 2012).

Chemical Properties Analysis

Enoxacin's interaction with metals has been studied, revealing how it acts as a monoanionic bidentate ligand in forming complexes with transition metals. These complexes have been characterized for their antibacterial activity and ability to scavenge reactive oxygen species (Arayne, Sultana, Haroon, & Mesaik, 2009).

Scientific research applications

1. Antiparasitic Potential

Enoxacin Sesquihydrate exhibits significant inhibitory effects against Babesia and Theileria parasites. Its primary antibabesial effect results from the inhibition of DNA gyrase subunit A and DNA topoisomerase, making it a potential treatment for Babesiosis and Theileriosis, especially in mixed infections with bacterial diseases or in cases of animal sensitivity against diminazin toxicity (Omar et al., 2015).

2. Anticancer Activity

Enoxacin shows promising anticancer activity, distinct from other quinolones. It enhances RNA interference, promotes microRNA processing, and produces free radicals. Its proapoptotic, cell cycle arresting, and cytostatic effects, along with the inhibition of cancer invasiveness, suggest its potential as a safer, selective, and effective anticancer therapy (Jałbrzykowska et al., 2022).

3. Detection in Biological Fluids

Mn-doped ZnS quantum dots are explored for the room-temperature phosphorescence detection of Enoxacin in biological fluids. This novel method offers a sensitive, selective, and cost-effective approach for Enoxacin detection without interference from autofluorescence and scattering light, indicating its potential in monitoring Enoxacin in medical applications (He et al., 2008).

4. Antibacterial Analogue Synthesis

Enoxacin analogues have been synthesized for improved antibacterial properties against various Gram-positive and Gram-negative bacteria. These derivatives, formed via nucleophilic substitution, display enhanced antimicrobial profiles and modulate oxidative burst responses in phagocytes (Arayne et al., 2009).

5. Environmental Applications

Enoxacin's potential environmental impact is demonstrated through studies on its degradation in natural waters, including reactions with various reactive photo-induced species. Understanding its behavior in the aqueous phase and degradation mechanisms is crucial for assessing the environmental risk associated with its use (Lastre-Acosta et al., 2018).

6. Anti-Obesity Effects

Enoxacin mitigates obesity by inducing fat and muscle energy metabolism, independent of its antibiotic function. Its action on microRNA expression in adipose tissue and skeletal muscle promotes thermogenic signaling and oxidative metabolism, presenting a novel approach to combating obesity (Rocha et al., 2020).

7. Osteoclast Formation Inhibition

Enoxacin exhibits potent inhibitory effects on osteoclast formation and bone resorption. It acts by abrogating RANKL-induced JNK signaling, suggesting its potential in treating diseases caused by excessive osteoclast formation, such as osteolysis (Liu et al., 2014).

8. Antimicrobial Metal Complexes

Metal complexes of Enoxacin have been synthesized, displaying enhanced antibacterial activity and the ability to scavenge reactive oxygen species. These complexes, indicating potential in mediating anti-inflammatory responses, showcase the versatility of Enoxacin in various biomedical applications (Arayne et al., 2009).

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNITGJCMPHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F2N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enoxacin Sesquihydrate

CAS RN

84294-96-2
Record name Enoxacin sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENOXACIN SESQUIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Ueda, Y NAKAMURA, H MAKITA… - Chemical and …, 1990 - jstage.jst.go.jp
Agglomerated crystals of enoxacin were prepared by a novel spherical crystallization technique using ammonia diffusion system (ADS). This technique made it possible to agglomerate …
Number of citations: 54 www.jstage.jst.go.jp
KJ Goebel, H Stolz, I Ehret… - Journal of liquid …, 1991 - Taylor & Francis
… (a) Plasma: 4.34 mg enoxacin sesquihydrate (= 4 mg parent compound) and 2 mg 0x0-enoxacin … (b) Urine: 5.43 mg enoxacin sesquihydrate (= 5 mg parent compound and 2 mg 0x0-…
Number of citations: 11 www.tandfonline.com
BA Alyami, AO Alqarni, YS Alqahtani, MH Mahnashi… - Applied Sciences, 2022 - mdpi.com
… silico results showed that enoxacin sesquihydrate has more … The docking result of the enoxacin sesquihydrate–mushroom … In enoxacin sesquihydrate docking, a single hydrogen bond …
Number of citations: 2 www.mdpi.com
N Paul, G Harish, T Banerjee - Journal of Molecular Liquids, 2023 - Elsevier
… Enoxacin sesquihydrate micropollutant (analytical standard) was also purchased from Sigma-Aldrich and was used as supplied. All aqueous solutions and eutectic solvents were …
Number of citations: 3 www.sciencedirect.com
A De Sarro, M Zappala, A Chimirri… - Antimicrobial agents …, 1993 - Am Soc Microbiol
… Pefloxacin mesylate, ciprofloxacin hydrochloride, rufloxacin hydrochloride, and enoxacin sesquihydrate were dissolved in sterile distilled water, while the other quinolones were …
Number of citations: 35 journals.asm.org
JD Davis, L Aarons, JB Houston - Journal of Chromatography B …, 1993 - Elsevier
… monohydrate was a gift from Bayer UK (Newbury, Berks., UK) and enoxacin sesquihydrate was a gift from Rhone-Poulenc (Vitry sur Seine, France). Norfloxacin, theophylline, /I-…
Number of citations: 55 www.sciencedirect.com
C Ono, M Tanaka - Journal of pharmacy and pharmacology, 2003 - Wiley Online Library
… Enoxacin sesquihydrate, sparfloxacin, norfloxacin, ciprofloxacin hydrochloride monohydrate and lomefloxacin hydrochloride were used. Mushroom tyrosinase, chloroquine diphosphate …
Number of citations: 43 onlinelibrary.wiley.com
JD Davis, L Aarons, JB Houston - Xenobiotica, 1995 - Taylor & Francis
… Ciprofloxacin hydrochloride monohydrate (CIPRO) was a gift from Bayer (UK) Ltd, enoxacin sesquihydrate (ENOX) was a gift from RhBne Poulenc Ltd (France). Binfloxacin (BINFLOX) …
Number of citations: 11 www.tandfonline.com
J Griboff, JC Carrizo, RI Bonansea, ME Valdés… - Food chemistry, 2020 - Elsevier
The occurrence of 46 antibiotics (amphenicols, cephalosporins, dihydrofolate reductase inhibitors, fluroquinolones, macrolides, nitrofurans, penicillins, quinolones, sulfamides and …
Number of citations: 57 www.sciencedirect.com
MS Bhatti, YI Asiri, J Uddin, HR El-Seedi… - Arabian Journal of …, 2021 - Elsevier
Angiotensin-converting enzyme (ACE) plays an important role in regulating blood pressure in the body by converting angiotensin-I into angiotensin-II. It is the basic component of Renin …
Number of citations: 6 www.sciencedirect.com

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